6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid

Catalog No.
S11579309
CAS No.
M.F
C22H27NO6
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[...

Product Name

6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid

IUPAC Name

6-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]hexanoic acid

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H27NO6/c1-14-11-17(28-13-19(24)23-10-6-2-3-9-20(25)26)21-15-7-4-5-8-16(15)22(27)29-18(21)12-14/h11-12H,2-10,13H2,1H3,(H,23,24)(H,25,26)

InChI Key

DDAWHZJKCNHUIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NCCCCCC(=O)O

6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound characterized by its unique structure that combines a benzo[c]chromene moiety with an acetamidohexanoic acid group. This compound has drawn attention in the field of medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is C16H19N1O5C_{16}H_{19}N_{1}O_{5}, and it has a molecular weight of approximately 303.33 g/mol.

The compound features a benzo[c]chromene backbone, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties. The presence of the acetamido group enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications.

The chemical reactivity of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid can be attributed to several functional groups present in its structure:

  • Acetylation: The acetyl group can undergo hydrolysis in aqueous conditions to regenerate the corresponding amine and acetic acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful for drug formulation.
  • Amide Formation: The amine group can react with various carboxylic acids to form amides, potentially leading to derivatives with altered biological activity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds related to 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid exhibit significant biological activities:

  • Antioxidant Properties: The benzo[c]chromene structure is associated with the ability to scavenge free radicals, which may provide protective effects against oxidative stress.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Potential Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.

The synthesis of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid typically involves multi-step organic reactions:

  • Synthesis of the Benzo[c]chromene Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  • Introduction of the Acetoxy Group: This step may involve acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
  • Formation of the Hexanoic Acid Moiety: This is typically achieved via coupling reactions between the benzo[c]chromene derivative and hexanoic acid derivatives using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The potential applications of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid include:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Cosmetic Industry: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.
  • Nutraceuticals: The compound may be explored as a dietary supplement for its health benefits related to oxidative stress reduction.

Interaction studies are crucial for understanding how 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid interacts with biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to proteins can provide insights into its bioavailability and pharmacokinetics.
  • Enzyme Inhibition Assays: Evaluating its effect on specific enzymes can help elucidate its mechanism of action and potential therapeutic targets.
  • Cell Line Studies: Investigating its effects on various cell lines can reveal its cytotoxicity profile and therapeutic index.

Several compounds share structural characteristics with 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}amino)hexanoic acid:

Compound NameStructureKey Features
3-Methyl-6-Oxohexanoic AcidC₇H₁₂O₃Simple oxoacid derivative; lower complexity
1-Hydroxy-3-methylbenzo[c]chromenC₁₄H₁₄O₃Lacks amino and hexanoic components; different biological profile
[(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen)-3-yloxy]acetic AcidC₁₅H₁₄O₅Similar chromene structure but without the hexanoic acid moiety

Uniqueness

The uniqueness of 6-({[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy]acetyl}amino)hexanoic acid lies in its combination of a complex chromene structure with an aminohexanoic acid component. This configuration may enhance both solubility and biological activity compared to simpler analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

401.18383758 g/mol

Monoisotopic Mass

401.18383758 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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